

Deoxyfluorination Support Center: Machine Learning-Guided Optimization with Sulfonyl Fluorides

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Compound of Interest

Compound Name:	4'-Methylbiphenyl-4-sulfonyl fluoride
CAS No.:	1262415-96-2
Cat. No.:	B6323185

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Welcome to the Technical Support Center for deoxyfluorination workflows. This resource is designed for researchers, synthetic chemists, and drug development professionals utilizing sulfonyl fluorides (e.g., PyFluor, PBSF, and next-generation solid reagents) to synthesize aliphatic fluorides.

Navigating the reaction space of deoxyfluorination is notoriously complex. A reagent that works perfectly for a primary alcohol may cause complete elimination in a benzylic substrate. By leveraging high-throughput experimentation (HTE) and Machine Learning (ML), we can move away from trial-and-error and accurately predict optimal reagent-base combinations based on substrate stereoelectronics^[1].

Reaction Troubleshooting & FAQs

Q1: My reaction with an activated benzylic alcohol is yielding mostly elimination byproducts instead of the desired aliphatic fluoride. How do I suppress this? A: Activated substrates are

highly susceptible to base-mediated elimination. To correct this, switch to a comparatively electron-rich sulfonyl fluoride.

- The Causality: Electron-rich reagents form more stable sulfonate esters. This stability slows down the undesired elimination pathway, widening the kinetic window for the slower fluoride displacement () to occur successfully ([1]). Pair this with a non-nucleophilic base to prevent undesired substitution.

Q2: I am trying to fluorinate a sterically hindered tertiary alcohol, but I observe zero conversion. What is the optimal condition? A: Deactivated cyclic and tertiary alcohols lack the nucleophilicity required to attack standard reagents like PyFluor. You must use a highly reactive sulfonyl fluoride, such as perfluorobutanesulfonyl fluoride (PBSF).

- The Causality: The strong electron-withdrawing nature of the perfluoroalkyl group significantly increases the electrophilicity of the sulfur center. This facilitates the initial sulfonyl transfer despite the severe steric bulk of the alcohol ([1]).

Q3: How do I select the right base based on the steric environment of my alcohol? A: The choice of base is dictated by the steric accessibility of the alcohol's proton. For unencumbered primary alcohols, bulky bases like BTMG or BTPP are required.

- The Causality: The steric bulk prevents the base from acting as a competitive nucleophile. Conversely, congested secondary alcohols require more compact bases (like DBU) because bulky bases cannot physically access and deprotonate the sterically hindered hydroxyl group ([1]).

Q4: PyFluor is difficult to handle on a manufacturing scale because it melts near room temperature (29 °C). Are there better alternatives? A: Yes. The low melting point of PyFluor makes it a semi-solid that is difficult to purify, weigh, and transfer during scale-up[2].

- The Causality: Recent data science-guided developments have identified novel (hetero)aryl sulfonyl fluorides with melting points >70 °C. By using a decision tree ML model trained on melting point data, researchers curated virtual libraries to select reagents that are highly reactive, crystalline solids, and possess excellent safety profiles for manufacturing ([3]).

Standard Operating Procedures (SOPs) for ML

Integration

SOP 1: High-Throughput Experimentation (HTE) Data Collection

This protocol outlines the collection of robust training data required for the Random Forest ML model.

- **Substrate Arraying:** Dispense structurally and stereochemically diverse alcohols (e.g., 0.51 mmol scale) into a 96-well plate using a parallel automated workstation[3].
- **Reagent Matrix Addition:** Add a diverse matrix of sulfonyl fluorides (e.g., PyFluor, PBSF, arylsulfonyl fluorides) and bases (e.g., DBU, BTMG, BTPP) across the plate to capture the full complexity of the reaction space[1].
- **Reaction Execution:** Seal the plate under an inert atmosphere and stir at the designated temperature (typically room temperature to 50 °C).
- **Yield Determination:** Quench the reactions and determine the fluorination yield directly from the crude mixtures using

F NMR spectroscopy with an internal standard (e.g., trifluorotoluene)[1].

- **Causality:**

F NMR is chosen over LC-MS because it provides highly accurate, quantitative yield determinations without the need for complex calibration curves or concerns over varying ionization efficiencies across different aliphatic fluorides[1].

- **Self-Validation Check:** Confirm the mass balance using the internal standard. The sum of the molar yields of the fluorinated product, unreacted starting material, and any identified side products must equal 100% ($\pm 5\%$). If the mass balance fails, exclude the data point from the ML training set to prevent model poisoning.

SOP 2: Random Forest ML Prediction Workflow

- **Descriptor Generation:** Compute atomic and molecular properties (electrostatic charges, NMR shifts, DFT featurization) and assign binary categorical identifiers (primary, secondary, cyclic) for all library components[4].
- **Model Training:** Import the validated HTE

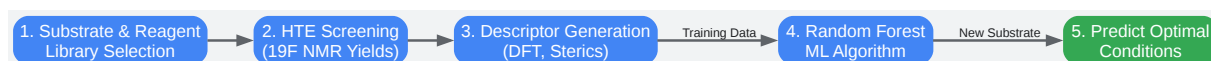
F NMR yield data into R or Python. Train a Random Forest algorithm using 70% of the screening entries[4].
- **Model Validation:** Evaluate the model against the remaining 30% test set[4].
 - **Self-Validation:** Ensure the out-of-bag (OOB) error rate is minimized and the predictive is >0.8 before deploying the model.
- **Condition Prediction:** Input the computed descriptors of an untested alcohol substrate into the trained model to output the predicted optimal sulfonyl fluoride and base combination[1].

Reagent Selection Matrix

Use the following data table as a quick-reference guide for manual optimization when ML tools are offline.

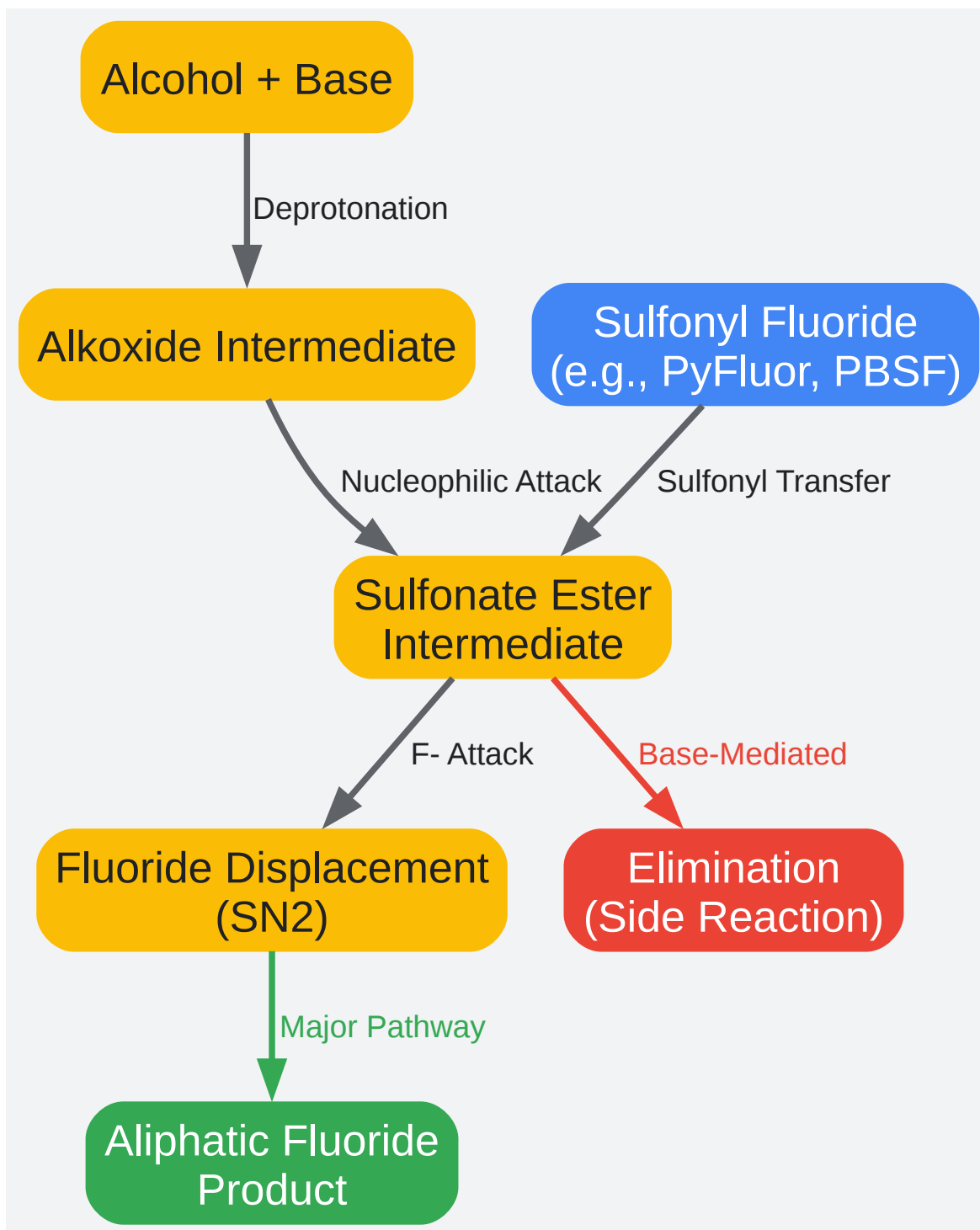
Substrate Class	Optimal Sulfonyl Fluoride	Optimal Base	Mechanistic Rationale
Activated (e.g., Benzylic)	Electron-rich Arylsulfonyl Fluoride	Non-nucleophilic	Forms stable sulfonate ester; minimizes elimination[1].
Deactivated / Tertiary	PBSF	Compact (e.g., DBU)	High electrophilicity overcomes poor substrate nucleophilicity[1].
Unencumbered Primary	PyFluor or Solid Analogs	Bulky (BTMG, BTPP)	Bulky base prevents competitive nucleophilic attack[1].
Congested Secondary	PyFluor or Solid Analogs	Compact (e.g., DBU)	Compact base accesses sterically hindered protons[1].

Process Visualizations



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Workflow for ML-guided prediction of optimal deoxyfluorination conditions.



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Mechanistic pathway of alcohol deoxyfluorination via a sulfonate ester.

References

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